4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1019353-39-9
VCID: VC2790014
InChI: InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)18-11(13,14)15/h1-3,5H
SMILES: C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C#N
Molecular Formula: C11H4ClF3N2O
Molecular Weight: 272.61 g/mol

4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile

CAS No.: 1019353-39-9

Cat. No.: VC2790014

Molecular Formula: C11H4ClF3N2O

Molecular Weight: 272.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile - 1019353-39-9

Specification

CAS No. 1019353-39-9
Molecular Formula C11H4ClF3N2O
Molecular Weight 272.61 g/mol
IUPAC Name 4-chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile
Standard InChI InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)18-11(13,14)15/h1-3,5H
Standard InChI Key WJYDWBVLWFLZBG-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C#N
Canonical SMILES C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)C#N

Introduction

Chemical Structure and Properties

4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile belongs to the quinoline family of heterocyclic aromatic compounds. The molecule features a bicyclic structure with several key functional groups: a chloro substituent at position 4, a trifluoromethoxy group (-OCF3) at position 6, and a carbonitrile (-CN) group at position 3. This combination of electron-withdrawing groups creates a unique electronic distribution across the molecule that influences its chemical reactivity and physical properties.

Molecular Characteristics

Based on its chemical composition, 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile has a molecular formula of C11H4ClF3N2O. The molecular weight is approximately 272.61 g/mol, with the trifluoromethoxy group contributing significantly to this mass. The compound likely exists as a crystalline solid at room temperature, a characteristic common to many quinoline derivatives.

Structural Features and Electronic Properties

The quinoline core provides an aromatic system with distinctive electronic properties. The nitrogen atom in the heterocyclic ring influences electron distribution, while the attached functional groups further modify the electronic character of specific regions within the molecule. The trifluoromethoxy group at position 6 is particularly noteworthy, as it imparts unique properties:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability compared to methoxy analogs

  • Altered electronic distribution affecting hydrogen bonding capabilities

  • Modification of the molecule's dipole moment and polarizability

The chlorine at position 4 and the nitrile group at position 3 further contribute to the compound's reactivity profile by providing sites for potential nucleophilic substitution and coordination to metal centers, respectively.

Synthesis Methodologies

General Synthetic Approaches

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The chloro group at position 4 represents a reactive site for nucleophilic aromatic substitution reactions. These transformations can be particularly valuable for creating diverse chemical libraries based on the quinoline scaffold. Common nucleophiles that might react with this position include:

  • Primary and secondary amines

  • Alkoxides and phenoxides

  • Thiols and thiolates

  • Hydrazine derivatives

The presence of the electron-withdrawing carbonitrile group at position 3 likely enhances the reactivity toward nucleophilic substitution by further activating the C-4 position.

Transformations of the Nitrile Group

The carbonitrile functionality at position 3 offers additional opportunities for chemical diversification:

  • Hydrolysis to carboxylic acid

  • Reduction to primary amine or aldehyde

  • Conversion to tetrazole rings

  • Participation in cycloaddition reactions

These transformations provide entry points to a variety of functionalized quinolines with potentially enhanced pharmaceutical properties.

Modifications of the Trifluoromethoxy Group

While the trifluoromethoxy group is generally stable under many reaction conditions, it may undergo specific transformations under specialized conditions:

  • Nucleophilic substitution under harsh conditions

  • Reductive defluorination

  • Cross-coupling reactions in the presence of specialized catalysts

Applications in Medicinal Chemistry

Structure-Activity Relationships

The specific arrangement of functional groups in 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile likely influences its biological activity profile. The trifluoromethoxy group at position 6 may enhance binding to specific protein targets through both electronic and steric effects. Meanwhile, the carbonitrile group could serve as a hydrogen bond acceptor in interactions with biological targets.

Materials Science Applications

Electronic Materials

The unique electronic properties of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile may make it suitable for various applications in electronic materials:

  • Organic semiconductors

  • Electron transport layers in OLEDs

  • Photovoltaic materials

  • Fluorescent probes and sensors

Polymer Science

The reactive sites within the molecule offer opportunities for incorporation into polymeric materials:

  • Photosensitive polymers

  • Specialty coatings with enhanced durability

  • Materials with specific optical properties

Comparative Analysis with Related Compounds

Structural Comparisons

The structural features of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile can be compared with similar quinoline derivatives to understand the impact of specific substituents.

CompoundPosition 4Position 6Position 2Position 3Key Differences
4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrileChloroTrifluoromethoxyHydrogenCarbonitrileReference compound
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrileChloroMethoxyTrifluoromethylCarbonitrileMethoxy vs. trifluoromethoxy at position 6; Additional trifluoromethyl at position 2
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline-3-carbonitrileChloroHydrogenHydrogenCarbonitrileFluoro at position 8; Trifluoromethyl at position 7; No substituent at position 6
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acidChloroHydrogenHydrogenCarboxylic acidCarboxylic acid vs. carbonitrile at position 3; Trifluoromethyl at position 7; No substituent at position 6

Electronic and Physicochemical Comparisons

The substitution of a trifluoromethoxy group at position 6 instead of a methoxy group (as in 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile) likely results in:

  • Increased lipophilicity (logP)

  • Enhanced metabolic stability

  • Altered electronic distribution affecting hydrogen bonding properties

  • Changes in membrane permeability and bioavailability

These differences can significantly impact the compound's behavior in biological systems, potentially altering receptor binding profiles and pharmacokinetic properties.

Spectroscopic Properties and Identification

NMR Spectroscopy

The 1H NMR spectrum of 4-Chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile would likely show distinctive signals:

  • Aromatic protons of the quinoline ring (approximately 7.0-9.0 ppm)

  • Absence of signals in the aliphatic region, confirming the lack of alkyl substituents

  • Potential coupling patterns influenced by the trifluoromethoxy group

The 19F NMR would show a characteristic signal for the trifluoromethoxy group, typically appearing around -58 to -60 ppm.

Infrared Spectroscopy

Key IR absorption bands would include:

  • C≡N stretching (around 2220-2240 cm-1)

  • C=N and C=C stretching of the quinoline ring (1600-1680 cm-1)

  • C-F stretching from the trifluoromethoxy group (1100-1200 cm-1)

  • C-O-C asymmetric stretching (1200-1275 cm-1)

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z ≈ 272-274 (with characteristic chlorine isotope pattern)

  • Fragment ions corresponding to the loss of CN, Cl, and OCF3 groups

  • Distinctive fragmentation pattern useful for identification

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